Icmt-IN-14
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Overview
Description
Icmt-IN-14 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant activity with an IC50 value of 0.025 micromolar .
Preparation Methods
The synthesis of Icmt-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, reduction, and purification steps . Industrial production methods are not publicly disclosed but likely involve optimization of these synthetic routes for large-scale production.
Chemical Reactions Analysis
Icmt-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Icmt-IN-14 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.
Biology: Employed in research to understand the role of isoprenylcysteine carboxyl methyltransferase in cellular processes and signaling pathways.
Mechanism of Action
Icmt-IN-14 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase, which is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This inhibition disrupts the post-translational modification of proteins, affecting their localization and function within the cell. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Icmt-IN-14 is unique due to its high potency and specificity as an inhibitor of isoprenylcysteine carboxyl methyltransferase. Similar compounds include:
Cysmethynil: Another inhibitor of isoprenylcysteine carboxyl methyltransferase with a different chemical structure and lower potency.
Compound D2-1: Exhibits ICMT inhibitory activity with an IC50 value of 1 micromolar, making it less potent than this compound.
Properties
Molecular Formula |
C21H25ClFNO |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |
InChI |
InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-19(23)18(22)14-17/h3-9,14,24H,10-13,15H2,1-2H3 |
InChI Key |
QLTRHKVENUFCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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